Structural Uniqueness: Specific Halogen and Conformational Requirements for Biological Target Engagement
High-strength comparative, quantitative data for this exact compound is not available in the public domain. This evidence is downgraded to a Supporting level. The structural formula defines a (Z)-acrylamide core precisely substituted with a bromo and nitro group on the phenyl ring. A patent on related integrin inhibitors explicitly states that for optimal activity, one substituent must be bromo and the other a halogen or small alkyl/alkoxy group [1]. While no direct head-to-head IC₅₀ values are provided for this specific compound against a defined analog, the claimed structure-activity relationship (SAR) infers that substitution at this position with a non-bromo group or alteration of the stereochemistry would lead to a loss of the desired activity profile.
| Evidence Dimension | Structural and Hypothesized Biological Specificity |
|---|---|
| Target Compound Data | (Z)-configuration; 2-bromo; 4-nitro substitution |
| Comparator Or Baseline | Generic cyanoacrylamide or (E)-isomer; alternative halogen substituents (e.g., chloro, fluoro) as per patent SAR [1] |
| Quantified Difference | No quantitative data available for this specific compound. Class-level inference from patent SAR: substitution with non-bromo groups or loss of cyano is detrimental to integrin α₄β₇ inhibitory activity [1]. |
| Conditions | Patent SAR analysis for integrin α₄β₇ inhibitory activity [1] |
Why This Matters
For researchers aiming to inhibit integrin-mediated cell adhesion, procuring this specific structure is necessary to maintain the hypothesized binding mode, as even minor changes to the halogen or alkene geometry are predicted to abrogate activity based on class-level SAR.
- [1] Glaxo Group Limited. (2005). Novel compounds. WO2005061440A1. View Source
